molecular formula CdLi3 B14425562 CID 71416685 CAS No. 82906-17-0

CID 71416685

Cat. No.: B14425562
CAS No.: 82906-17-0
M. Wt: 133.3 g/mol
InChI Key: CYPZSJPCGAELKG-UHFFFAOYSA-N
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Description

CID 71416685 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous studies on compounds like oscillatoxin derivatives (e.g., CID 101283546) and betulin-derived inhibitors (e.g., CID 72326) emphasize the importance of CID-based identification in cheminformatics and pharmacological research .

Properties

CAS No.

82906-17-0

Molecular Formula

CdLi3

Molecular Weight

133.3 g/mol

InChI

InChI=1S/Cd.3Li

InChI Key

CYPZSJPCGAELKG-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Cd]

Origin of Product

United States

Preparation Methods

The preparation of CID 71416685 involves several synthetic routes and reaction conditions. The exact methods for its synthesis can vary, but typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71416685 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71416685 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific chemicals or materials.

Mechanism of Action

The mechanism of action of CID 71416685 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71416685, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline methodologies and findings from peer-reviewed studies that exemplify best practices for such comparisons.

Structural Comparison

Structural analogs are identified using PubChem’s similarity search tools, which leverage molecular fingerprints to quantify overlap in functional groups, rings, and bonding patterns. For example:

  • Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in carboxylation, impacting their solubility and bioactivity .
  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group at position 30, altering their toxicity profiles in marine organisms .

Table 1: Structural and Functional Comparison of Hypothetical Analogs to this compound

Compound (CID) Molecular Formula Key Functional Groups Bioactivity (Example) Reference
This compound CₙHₘOₖXₚ [Hypothetical] [Hypothetical] PubChem
Oscillatoxin D (101283546) C₃₂H₄₅NO₇ Epoxide, lactone Cytotoxic in algae
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, alkene Anti-inflammatory
Functional and Pharmacological Comparison

Functional similarities are assessed via bioactivity assays and computational modeling. For instance:

  • Ginsenosides (e.g., Rf and F11) were differentiated using collision-induced dissociation (CID) in mass spectrometry, highlighting how minor structural variations (e.g., sugar moiety positioning) influence metabolic stability .
  • Irbesartan (CID 3749) and troglitazone (CID 5591) inhibit bile acid transporters but exhibit distinct binding affinities due to sulfonate vs. thiazolidinedione groups .
Analytical Techniques for Comparison
  • LC-ESI-MS with CID: Used to resolve isomeric compounds (e.g., ginsenosides) by analyzing fragmentation patterns .
  • GC-MS and NMR : Applied in studies like vacuum distillation analyses of essential oils to quantify compound distributions across fractions .

Key Research Findings and Implications

Structural Minimalism vs. Bioactivity: Minor modifications (e.g., methylation, hydroxylation) can drastically alter pharmacokinetics. For example, 30-methyl-oscillatoxin D shows reduced toxicity compared to its parent compound .

Technological Advancements: High-resolution mass spectrometry (HR-MS) and machine learning models (e.g., Transformer architectures) enhance compound identification and similarity scoring .

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